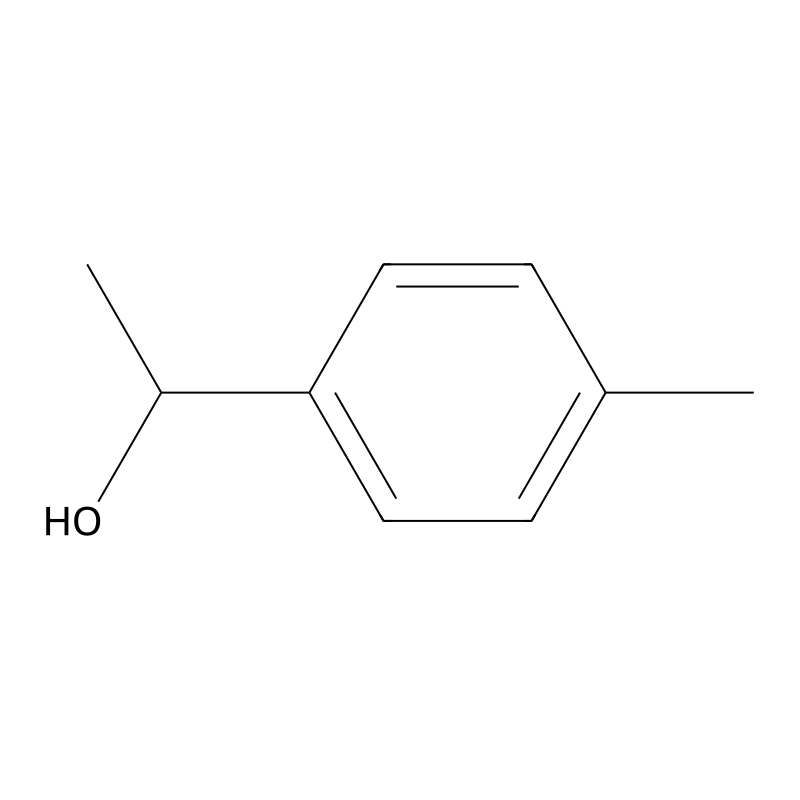1-(4-Methylphenyl)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
miscible at room temperature (in ethanol)
Canonical SMILES
Natural Occurrence and Biological Activity
1-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is a natural product found in trace amounts in the essential oil of some plants belonging to the Zingiberaceae family (ginger family) []. However, research suggests it might also be present in Nicotiana tabacum (tobacco) []. While the exact biological function within these plants remains unclear, its presence has sparked scientific interest in its potential biological activities.
Applications in Protein Adduct Studies
Studies have explored the use of 1-(4-Methylphenyl)ethanol as a probe molecule for detecting adducts formed between 1,2-benzoquinone and 1,4-benzoquinone with cysteine residues in proteins like hemoglobin and albumin []. These adducts can play a role in various cellular processes, and 1-(4-Methylphenyl)ethanol's ability to react with these quinones allows researchers to gain insights into their formation and potential biological effects.
1-(4-Methylphenyl)ethanol, also known as p-tolylethanol, is an organic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It features a hydroxyl group (-OH) attached to a secondary carbon that is also bonded to a para-methylphenyl group. This compound is characterized by its aromatic nature and is often found in various natural sources, including certain essential oils from plants in the ginger family. Its structure can be represented as follows:
- Chemical Structure:
- Oxidation: It can be oxidized to form ketones or aldehydes. For example, oxidation using chromic acid can yield 4-methylacetophenone.
- Esterification: It can react with carboxylic acids to form esters.
- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
These reactions are significant for synthesizing derivatives and studying the reactivity of alcohols in organic chemistry .
Research indicates that 1-(4-Methylphenyl)ethanol exhibits various biological activities. It has been noted for its potential antimicrobial properties and may act as a flavoring agent in food products due to its pleasant aroma. Additionally, it has been investigated for its effects on human health, particularly in relation to its safety profile and potential toxicity .
Several methods exist for synthesizing 1-(4-Methylphenyl)ethanol:
- Reduction of Acetophenone: A common method involves the reduction of acetophenone using lithium aluminum hydride or sodium borohydride.
- Hydrolysis of 4-Methylphenyl Ethyl Ether: This method involves the hydrolysis of the corresponding ether in acidic conditions.
- Catalytic Hydrogenation: The compound can also be synthesized through catalytic hydrogenation of 4-methylacetophenone .
The yields from these reactions can vary based on the specific conditions employed.
1-(4-Methylphenyl)ethanol has several applications across different fields:
- Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
- Fragrance: The compound is utilized in perfumery for its aromatic properties.
- Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Studies on the interactions of 1-(4-Methylphenyl)ethanol with other compounds have shown that it can participate in hydrogen bonding due to its hydroxyl group. This property enhances its solubility in polar solvents and contributes to its biological activity. Additionally, investigations into its interactions with enzymes suggest potential roles in metabolic pathways .
Several compounds share structural similarities with 1-(4-Methylphenyl)ethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)ethanol | C9H11ClO | Contains a chlorine substituent affecting reactivity |
| 1-(3-Methylphenyl)ethanol | C9H12O | Methyl group at the meta position |
| 1-(4-Ethylphenyl)ethanol | C10H14O | Ethyl group increases hydrophobic character |
| 1-(Phenyl)ethanol | C8H10O | Lacks methyl substitution, affecting properties |
Uniqueness
1-(4-Methylphenyl)ethanol is unique due to its specific para-methyl substitution on the phenyl ring, which influences both its physical properties (such as boiling point and solubility) and its reactivity compared to other similar compounds. The presence of the methyl group enhances its hydrophobic characteristics while maintaining sufficient polarity due to the hydroxyl group .
IUPAC Name: 1-(4-Methylphenyl)ethanol
CAS Registry Number: 536-50-5
Molecular Formula: C₉H₁₂O
Molecular Weight: 136.19 g/mol
Synonyms:
- Tomobil
- Bilagen
- Galinex
- Norbilan
- Methyl-p-tolylcarbinol
- 4-(1-Hydroxyethyl)toluene
SMILES Notation: CC₁=CC=C(C=C₁)C(C)O
InChI Key: JESIHYIJKKUWIS-UHFFFAOYSA-N
Molecular Structure and Stereochemistry
1-(4-Methylphenyl)ethanol consists of a benzene ring substituted with a methyl group at the para-position and a hydroxymethyl (-CH₂OH) group at the adjacent position. The compound is a secondary alcohol, with the hydroxyl group attached to a carbon atom bonded to two other carbon atoms.
Key Structural Features:
- Aromatic System: The benzene ring provides stability through resonance.
- Substituents: The methyl group at C4 and the ethanol group at C1 create steric and electronic effects.
- Stereochemistry: The compound exists as a racemic mixture under standard conditions, though enantioselective synthesis methods have been reported.
Crystallographic Data:
Physical Description
XLogP3
Density
Other CAS
5788-09-0
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








